5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole
Description
Prevalence and Importance of 1,2,4-Oxadiazole (B8745197) Heterocycles in Contemporary Chemical Research
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts significant stability and unique electronic properties. This heterocycle is a prominent scaffold in medicinal chemistry, frequently employed as a bioisostere for amide and ester functional groups. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.
Derivatives of 1,2,4-oxadiazole have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. Their versatility has led to their incorporation into numerous drug discovery programs, targeting a wide range of diseases. The prevalence of this moiety in both investigational and clinically approved drugs underscores its importance in contemporary chemical and pharmaceutical research.
Unique Contributions of Hydrazinyl Moieties to Organic Synthesis and Chemical Biology
The hydrazinyl moiety (-NHNH2) is a highly reactive and versatile functional group in organic chemistry. It serves as a powerful nucleophile and a precursor for the synthesis of a multitude of other functional groups and heterocyclic systems. Hydrazine (B178648) and its derivatives are fundamental building blocks in the construction of pyridazines, pyrazoles, and triazoles, among other important chemical structures.
In chemical biology, hydrazinyl-containing compounds are utilized as probes for studying enzymatic reactions and as building blocks for creating complex bioactive molecules. The N-N single bond in the hydrazinyl group can be cleaved under specific conditions, a property that has been exploited in the design of certain prodrugs and chemical sensors. The ability of the hydrazinyl group to form hydrazones with aldehydes and ketones is another key reaction that is widely used in both synthesis and bio-conjugation chemistry.
Contextualization of 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole within Heterocyclic Chemistry
This compound is a molecule that synergistically combines the structural features of a 1,2,4-oxadiazole and a hydrazinyl group. The phenyl substituent at the 3-position of the oxadiazole ring provides a lipophilic domain and potential for pi-stacking interactions, while the hydrazinyl group at the 5-position introduces a reactive handle for further chemical transformations.
Detailed Research Findings
The primary research available on this compound has focused on its thermal decomposition, which provides insight into the stability of the 1,2,4-oxadiazole ring and the reactivity of the hydrazinyl substituent.
In a key study by Adembri et al., the thermolysis of (3-phenyl-1,2,4-oxadiazol-5-yl)hydrazine was investigated. ijper.org Heating this compound was found to yield a mixture of products, demonstrating a complex rearrangement and decomposition pathway. The main products identified were 1-amino-Δ²-1,2,4-triazolin-5-one, Δ²- or Δ³-1,2,4-triazolin-5-ones, and an s-triazine derivative. The formation of these products suggests a mechanism involving the initial cleavage of the 1,2,4-oxadiazole ring, followed by rearrangement and cyclization of the resulting intermediates. This work highlights the potential of 5-hydrazinyl-1,2,4-oxadiazoles as precursors to other important heterocyclic systems through thermally induced transformations.
While detailed synthetic procedures for this compound are not extensively reported in readily available literature, its preparation is mentioned as being achieved through the reaction of 5-chloro-3-phenyl-1,2,4-oxadiazole (B1367215) with hydrazine hydrate (B1144303).
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | PubChem |
| Monoisotopic Mass | 176.0698 g/mol | PubChem |
| XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| IR (Infrared) | Bands corresponding to N-H stretching of the hydrazinyl group and characteristic absorptions of the phenyl and 1,2,4-oxadiazole rings are expected. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals for the aromatic protons of the phenyl group and exchangeable protons of the NH and NH₂ groups of the hydrazinyl moiety would be anticipated. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for the carbon atoms of the phenyl ring and the 1,2,4-oxadiazole ring would be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (176.18 g/mol ) would be observed. |
Note: Specific experimental spectroscopic data is not widely available in the reviewed literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEMASDGXBAGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-10-3 | |
| Record name | 5-hydrazinyl-3-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Elucidation of 5 Hydrazinyl 3 Phenyl 1,2,4 Oxadiazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of oxadiazole analogs can be determined.
In the ¹H-NMR spectra of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives, the aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. mdpi.com The exact chemical shift and multiplicity depend on the substitution pattern on the phenyl ring.
For analogs featuring a hydrazinyl or substituted hydrazinyl moiety, the N-H protons introduce characteristic signals. The protons of an NH₂ group in a hydrazinyl substituent are expected to appear as a broad, D₂O-exchangeable singlet. acs.orgnih.gov For instance, in the spectrum of one 1,3,4-oxadiazole-based hydrazide, the NH and NH₂ protons were observed as D₂O exchangeable singlet peaks at 9.89 ppm and 4.34 ppm, respectively. nih.gov In another related triazole derivative, three D₂O exchangeable signals were seen at 4.89, 5.76, and 9.13 ppm, corresponding to NH₂, NH of the pyrrole, and NH of the hydrazino group. acs.org The chemical shift of these protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Representative ¹H-NMR Data for Analogs of 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole
| Proton Type | Typical Chemical Shift (δ ppm) | Multiplicity | Reference Compound Type |
|---|---|---|---|
| Aromatic (Ar-H) | 7.5 - 8.1 | Multiplet (m) | 5-Phenyl-1,3,4-oxadiazole derivatives mdpi.com |
| Hydrazide (CONH-NH₂) | 4.34 (NH₂) and 9.89 (NH) | Singlet (s), D₂O exchangeable | Carboxylic acid hydrazide nih.gov |
| Hydrazino (C-NH-NH₂) | 4.89 (NH₂), 9.13 (NH) | Singlet (s), D₂O exchangeable | Hydrazino researchgate.netijrrr.comunits.ittriazole acs.org |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For 3-phenyl-1,2,4-oxadiazole analogs, the carbon atoms of the oxadiazole ring are highly deshielded and appear at low field, typically in the range of δ 155-170 ppm. mdpi.comresearchgate.net For example, in a series of diisopropyl 2,2'-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)azanediyl)diacetate, the two oxadiazole carbons were observed at δ 163.5 and 165.4 ppm. mdpi.com
The carbons of the phenyl group typically resonate between δ 120 and 135 ppm. The quaternary carbon of the phenyl ring attached to the oxadiazole ring is usually found around δ 123-124 ppm, while other aromatic carbons appear at shifts influenced by their position relative to the heterocyclic ring. mdpi.com
Table 2: Representative ¹³C-NMR Data for Oxadiazole Analogs
| Carbon Type | Typical Chemical Shift (δ ppm) | Reference Compound Type |
|---|---|---|
| Oxadiazole Ring Carbons (C3 & C5) | 155 - 170 | Disubstituted 1,2,4-oxadiazoles and 1,3,4-oxadiazoles mdpi.comresearchgate.net |
| Phenyl Ring Carbons (C-Ar) | 123 - 132 | 5-Phenyl-1,3,4-oxadiazole derivatives mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound analogs, the IR spectrum provides key diagnostic peaks.
The N-H stretching vibrations of the hydrazinyl group are expected to produce one or two distinct bands in the 3200-3400 cm⁻¹ region. ijrrr.com In related hydrazide compounds, bands for NH and NH₂ groups have been observed between 3189 and 3377 cm⁻¹. nih.govijrrr.com The C=N stretching vibration of the oxadiazole ring typically appears in the 1600–1650 cm⁻¹ range. ej-chem.org Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. ajchem-a.com The C-O-C stretching of the oxadiazole ring can also be identified, often appearing in the fingerprint region. researchgate.net
Table 3: Key IR Absorption Frequencies for Oxadiazole Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazinyl/Hydrazide (N-H) | Stretching | 3200 - 3400 ijrrr.com |
| Oxadiazole Ring (C=N) | Stretching | 1600 - 1650 ej-chem.org |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 ajchem-a.com |
| Aromatic C-H | Stretching | 3000 - 3100 ajchem-a.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns under electron impact (EI) or other ionization methods. nih.gov
For 3,5-disubstituted-1,2,4-oxadiazoles, the electron-impact induced fragmentation often involves the cleavage of the heterocyclic ring. researchgate.netresearchgate.net The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation of the 1,2,4-oxadiazole (B8745197) ring can lead to the formation of characteristic benzoyl and nitrile ions, providing evidence for the substituents at the 3- and 5-positions. researchgate.net The study of fragmentation patterns helps to distinguish between different isomers and confirm the arrangement of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, serving as definitive proof of the molecular formula. semanticscholar.org For example, for a diisopropyl oxadiazole derivative with a molecular formula of C₁₉H₂₅N₃O₅, the calculated m/z for the [M+H]⁺ ion was 376.1873, and the found value was 376.1850, confirming the composition. mdpi.com
Table 4: Mass Spectrometry Data for Representative Oxadiazole Analogs
| Technique | Information Obtained | Example Data |
|---|---|---|
| MS (EI) | Molecular Weight and Fragmentation Pattern | Molecular ion peak (M⁺); fragments corresponding to ring cleavage researchgate.netresearchgate.net |
| HRMS (ESI) | Exact Mass and Elemental Composition | Calcd for C₁₉H₂₅N₃O₅ + H⁺: 376.1873; found 376.1850 mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. journalspub.com This technique is particularly useful for analyzing compounds with conjugated systems, such as the phenyl and oxadiazole rings in the target analogs.
The UV-Vis spectra of phenyl-substituted oxadiazoles (B1248032) typically show strong absorption bands corresponding to π → π* electronic transitions within the conjugated aromatic and heterocyclic systems. nih.govsemanticscholar.org For example, various 2,5-disubstituted 1,3,4-oxadiazoles exhibit absorption maxima (λ_max) in the range of 290-320 nm. semanticscholar.orgresearchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the phenyl ring and the solvent used for the measurement. This analysis provides insights into the electronic structure and extent of conjugation within the molecule. journalspub.com
Table 5: UV-Vis Absorption Data for Phenyl-Oxadiazole Analogs
| Compound Type | Solvent | λ_max (nm) | Transition Type |
|---|---|---|---|
| 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile | Methanol | 309.0 | π → π semanticscholar.org |
| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Aqueous Methanol | ~300 - 350 | π → π researchgate.net |
X-ray Diffraction Studies for Crystalline Structure and Intermolecular Interactions
A notable example involves the structural analysis of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, a close analog of the target compound. Studies have revealed that this molecule can crystallize into different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.net In one study, two concomitant polymorphs were identified from the same crystallization process, one crystallizing in a centrosymmetric space group and the other in a noncentrosymmetric space group. researchgate.net
The analysis of these crystal structures shows that molecules are linked into complex three-dimensional networks. The primary interactions holding the structures together are intermolecular hydrogen bonds. Specifically, the hydrazinyl group (-NHNH2) acts as a hydrogen bond donor, while the nitrogen atoms of the pyridinyl and oxadiazole rings serve as acceptors. researchgate.net This results in the formation of robust hydrogen-bonded motifs. Additionally, π-π stacking interactions between aromatic rings contribute to the stability of the crystal packing. researchgate.net The precise nature of these interactions, including distances and angles, can be quantified from the diffraction data, providing deep insight into the supramolecular chemistry of these compounds.
Interactive Table: Crystallographic Data for an Analog, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole Polymorph (Note: Data is representative of analogs studied in the literature. researchgate.net)
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 7.123 | 10.456 |
| b (Å) | 8.945 | 8.879 |
| c (Å) | 9.876 | 12.543 |
| α (°) | 85.43 | 90 |
| β (°) | 79.88 | 109.54 |
| γ (°) | 80.12 | 90 |
| Volume (ų) | 609.8 | 1095.7 |
| Z (Molecules/unit cell) | 2 | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. This technique serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained. The method typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured to calculate the percentage composition of the original sample.
For derivatives of this compound, elemental analysis is routinely employed to confirm that the synthesized material matches the theoretically calculated elemental composition. The experimentally determined percentages of C, H, and N are compared against the calculated values based on the compound's molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity. This validation is a standard requirement in the characterization of novel chemical entities.
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 54.54 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 31.81 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.08 |
| Total | 176.179 | 100.00 |
Interactive Table: Example of Elemental Analysis Data for a 1,2,4-Oxadiazole Analog
| Element | Calculated (%) | Found (%) | Difference (%) |
| Carbon (C) | 58.66 | 58.57 | -0.09 |
| Hydrogen (H) | 3.83 | 3.80 | -0.03 |
| Nitrogen (N) | 23.80 | 23.73 | -0.07 |
Chemical Reactivity and Transformation Pathways of 5 Hydrazinyl 3 Phenyl 1,2,4 Oxadiazole
Transformations Involving the Hydrazinyl Functional Group
The hydrazinyl moiety (-NHNH2) is a highly reactive functional group that readily participates in a variety of chemical transformations. Its nucleophilicity and ability to undergo condensation and cyclization reactions are central to the derivatization of 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole.
The terminal nitrogen atom of the hydrazinyl group in this compound exhibits strong nucleophilic character, enabling it to readily react with the electrophilic carbon atom of aldehydes and ketones. This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695), results in the formation of the corresponding hydrazones (Schiff bases). acs.orgscilit.com This reaction is a common and efficient method for modifying the hydrazinyl group and introducing a wide range of substituents. utq.edu.iq The resulting N'-arylidene or N'-alkylidene hydrazinyl derivatives are often stable, crystalline compounds. scilit.com
Table 1: Condensation Reactions of Hydrazinyl Precursors
| Reactant | Carbonyl Compound | Product Class |
| Hydrazide/Carbohydrazide | Aldehydes/Ketones | Hydrazones |
| This compound | Aromatic Aldehydes | N'-Arylidene-5-hydrazinyl-3-phenyl-1,2,4-oxadiazoles |
| This compound | Aliphatic Ketones | N'-Alkylidene-5-hydrazinyl-3-phenyl-1,2,4-oxadiazoles |
The hydrazinyl group is a key building block for the synthesis of fused heterocyclic systems. Through reactions with appropriate one-carbon electrophiles, the hydrazinyl moiety can be incorporated into a new ring fused to the oxadiazole core. A prominent example is the reaction with carbon disulfide (CS2) in a basic medium, such as ethanolic potassium hydroxide (B78521). This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to yield a fused triazole ring system, specifically a researchgate.netchim.itnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govoxadiazole derivative. nih.govnih.govacs.org Similarly, reaction with other one-carbon sources like cyanogen (B1215507) bromide can lead to the formation of aminotriazole fused systems. These cyclization reactions are powerful methods for constructing more complex heterocyclic architectures from the relatively simple this compound precursor. acs.orgacs.org
Table 2: Cyclization Reactions for Fused Heterocycle Synthesis
| Hydrazinyl Compound | Reagent | Fused Heterocyclic System |
| Acylhydrazide | Carbon Disulfide (CS2) / KOH | 1,3,4-Oxadiazole-2-thiol |
| Hydrazinyl-oxadiazole | Carbon Disulfide (CS2) / KOH | Triazolo-oxadiazole-thione |
| Hydrazinyl-oxadiazole | Cyanogen Bromide (CNBr) | Amino-triazolo-oxadiazole |
The nucleophilic nature of the hydrazinyl group extends beyond condensation and cyclization. It can act as a nucleophile in substitution reactions, for instance, by displacing leaving groups from electrophilic substrates. Acylation reactions with acid chlorides or anhydrides are also feasible, leading to the corresponding N-acylhydrazinyl derivatives. nih.gov These derivatization strategies are crucial for modulating the physicochemical properties of the parent molecule. The thiol group on related oxadiazole-2-thiones, formed from hydrazides, is also noted for its ability to readily undergo nucleophilic substitution reactions, highlighting the versatility of these scaffolds as intermediates. nih.gov
While the hydrazinyl group is often used constructively, it can also be removed or transformed under oxidative conditions. The oxidation of hydrazine (B178648) derivatives can lead to a variety of products depending on the substrate and the oxidizing agent used. acs.org In the context of heterocyclic synthesis, the oxidative cyclization of hydrazones (formed from hydrazides) is a common method to produce 1,3,4-oxadiazoles, where the two nitrogen atoms of the hydrazine moiety are incorporated into the new ring. organic-chemistry.orgorganic-chemistry.org Reagents like chloramine-T have been used for such oxidative cyclizations. However, mechanisms involving the complete removal (elimination) of the hydrazino group from a pre-formed heterocyclic ring are less specifically detailed for this substrate but are known in broader hydrazine chemistry, often proceeding through diimide intermediates which can then lose molecular nitrogen.
Reactions and Stability of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring, while aromatic, possesses inherent structural features, such as the weak O-N bond, that make it susceptible to certain types of reactions, particularly rearrangements and ring-opening. chim.it
The 1,2,4-oxadiazole ring is characterized by a relatively low level of aromaticity and a labile O-N bond. chim.it These features render it prone to thermal and photochemical rearrangements, often leading to more stable heterocyclic isomers. chim.it
Photoisomerization is a significant transformation pathway for 1,2,4-oxadiazoles. rsc.org Upon irradiation with UV light (e.g., at 254 nm), the weak O-N bond can undergo cleavage. The resulting intermediate can then rearrange through various mechanisms. One common pathway is the "ring contraction-ring expansion" route, which can lead to the formation of isomeric 1,3,4-oxadiazoles. researchgate.netrsc.org This process is particularly noted for 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org The course of these photochemical reactions can be influenced by the substituents on the ring, the solvent, and the presence of sensitizers or quenchers. researchgate.net For instance, irradiation of some 3,5-disubstituted 1,2,4-oxadiazoles can result in open-chain products through reaction of the photolytic intermediate with a nucleophilic solvent like methanol. rsc.org
Thermal rearrangements, such as the Boulton-Katritzky rearrangement, are also well-documented for 1,2,4-oxadiazoles, involving an internal nucleophilic substitution that leads to a different heterocyclic system. chim.it Base-induced rearrangements are also known, where a nucleophile attacks the ring, leading to an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence to yield a rearranged product. chim.it These rearrangements underscore the inherent reactivity of the 1,2,4-oxadiazole core, allowing for its transformation into a variety of other heterocyclic structures.
Table 3: Rearrangement and Ring Opening Reactions of the 1,2,4-Oxadiazole Ring
| Reaction Type | Conditions | Key Feature | Resulting Product Class |
| Photoisomerization | UV irradiation (e.g., 254 nm) | Cleavage of the O-N bond | 1,3,4-Oxadiazoles or open-chain products |
| Thermal Rearrangement | Heating | Intramolecular nucleophilic attack | Isomeric heterocycles (e.g., triazoles) |
| Base-Induced Rearrangement | Base (e.g., NaHCO3) | ANRORC mechanism | Rearranged heterocycles |
Functionalization and Derivatization of the Oxadiazole Core
The chemical scaffold of this compound offers multiple sites for chemical modification, with the hydrazinyl (-NHNH₂) group at the C5 position being a particularly reactive and versatile handle for functionalization. This moiety allows for the introduction of a wide array of substituents, leading to a diverse library of derivative compounds.
A primary and extensively utilized pathway for the derivatization of the hydrazinyl group is its condensation reaction with various aldehydes and ketones. This reaction typically proceeds under mild conditions and results in the formation of stable N-acylhydrazone derivatives. The N-acylhydrazone linkage extends the conjugation of the system and allows for the incorporation of additional phenyl, benzyl, or other pharmacophoric groups. otterbein.edu The synthesis of these derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. ekb.egnih.gov
The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazinyl moiety on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone.
Table 1: Examples of N-Acylhydrazone Derivatives from this compound
| Reactant (Aldehyde/Ketone) | Resulting Derivative Structure (Illustrative) | Derivative Name |
|---|---|---|
| Benzaldehyde | ![]() | 5-(2-Benzylidenehydrazinyl)-3-phenyl-1,2,4-oxadiazole |
| 4-Nitrobenzaldehyde | ![]() | 5-[2-(4-Nitrobenzylidene)hydrazinyl]-3-phenyl-1,2,4-oxadiazole |
| 2-Hydroxybenzaldehyde | ![]() | 2-({2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)hydrazinylidene]methyl}phenol) |
| Acetophenone | ![]() | 5-[2-(1-Phenylethylidene)hydrazinyl]-3-phenyl-1,2,4-oxadiazole |
Further functionalization can be achieved by reacting the hydrazinyl group with other electrophiles, such as acyl chlorides or anhydrides, to form diacylhydrazine derivatives, or with isocyanates to produce semicarbazide (B1199961) analogs. These transformations underscore the utility of the hydrazinyl group as a key site for molecular elaboration.
Influence of Phenyl and Hydrazinyl Substituents on Reaction Kinetics and Selectivity
The reaction kinetics and regioselectivity of this compound are significantly governed by the electronic properties of both the phenyl and hydrazinyl substituents. These groups modulate the electron density distribution within the 1,2,4-oxadiazole ring, influencing its stability and reactivity towards various reagents. nih.gov
The 1,2,4-oxadiazole ring is an electron-poor heterocyclic system, making its carbon atoms (C3 and C5) susceptible to nucleophilic attack. nih.govresearchgate.net The ring also possesses a characteristically weak O-N bond, which predisposes it to various thermal and photochemical rearrangements. osi.lv
Protonation Selectivity: In acid-catalyzed reactions, the initial step is often the protonation of one of the ring's nitrogen atoms. For 3-phenyl-1,2,4-oxadiazoles, protonation is generally most likely to occur at the N(4) position. researchgate.net However, theoretical calculations and experimental data suggest that concurrent protonation at the N(2) position is also possible, leading to a mixture of protonated species. researchgate.net The phenyl group influences the relative basicity of these two nitrogen atoms, thereby affecting the selectivity of subsequent reactions that proceed via these protonated intermediates. nih.gov
Influence of the Hydrazinyl Group (C5): The hydrazinyl group at the C5 position is a strong electron-donating group and a potent nucleophile. Its presence dramatically influences the molecule's reactivity profile.
Nucleophilicity and Ring Activation: The hydrazinyl group increases the electron density of the oxadiazole ring, although the ring itself remains electron-deficient. More importantly, the hydrazinyl moiety acts as a powerful internal nucleophile.
Boulton-Katritzky Rearrangement (BKR): One of the most significant transformation pathways available to 1,2,4-oxadiazoles bearing a nucleophilic side-chain is the Boulton-Katritzky Rearrangement. osi.lvbeilstein-journals.org In this reaction, a nucleophilic atom within the side chain attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond and subsequent rearrangement to form a new, often more stable, heterocyclic system. chim.it For this compound, the terminal nitrogen of the hydrazinyl group can act as the internal nucleophile, initiating a BKR to yield substituted triazole derivatives. nih.govresearchgate.net The kinetics of this rearrangement are influenced by reaction conditions such as temperature, solvent, and the presence of acid or base catalysts. beilstein-journals.org The nature of any substituent attached to the hydrazinyl group (as in the N-acylhydrazone derivatives) also affects the course of the rearrangement. nih.gov
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Influence on Reaction Kinetics & Selectivity |
|---|---|---|---|
| Phenyl | C3 | Modulates ring electron density via resonance. Can be tuned with EWG/EDG. | - Influences the basicity of N(2) vs. N(4), affecting the selectivity of acid-catalyzed reactions. researchgate.net |
| Hydrazinyl | C5 | Strong electron-donating group; potent nucleophile. | - Acts as a reactive handle for derivatization (e.g., hydrazone formation). otterbein.edu |
Computational and Theoretical Investigations of 5 Hydrazinyl 3 Phenyl 1,2,4 Oxadiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole at the atomic level. These methods model the behavior of electrons within the molecule, which governs its chemical characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to the compound of interest, DFT has been employed to determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP). ajchem-a.comnih.gov These calculations are critical for understanding the molecule's stability and reactivity. mdpi.com
DFT studies on related oxadiazole compounds have shown that the distribution of electron density, as well as the energies of the HOMO and LUMO, can predict the most likely sites for electrophilic and nucleophilic attack. ajchem-a.com For this compound, DFT could similarly be used to understand how the hydrazinyl and phenyl substituents influence the electronic properties of the 1,2,4-oxadiazole (B8745197) ring.
Table 1: Illustrative DFT-Calculated Properties for a Representative 3,5-disubstituted 1,2,4-oxadiazole
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.2 D | Influences the molecule's solubility and intermolecular interactions. |
Note: The data in this table is representative of a generic 3,5-disubstituted 1,2,4-oxadiazole and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.
Semi-Empirical Methods (e.g., PM3)
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and for providing initial geometries for more rigorous calculations. While no specific PM3 studies on this compound are available, the methodology has been applied to the broader class of 1,3,4-oxadiazoles to gain insights into their synthesis and electronic properties. otterbein.edu
Theoretical Studies of Reaction Mechanisms and Pathways
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms and the prediction of the most likely reaction pathways. For the synthesis of 1,2,4-oxadiazoles, theoretical studies can elucidate the transition states and intermediates involved in the cyclization process. chim.itnih.gov Such studies can help in optimizing reaction conditions to improve yields and reduce byproducts. For instance, computational modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole has been performed to understand the reaction mechanism.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the interactions of this compound with biological macromolecules, which is essential for drug discovery and design.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely used to predict the binding mode of a ligand to the active site of a protein. For various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. mdpi.comnih.govnih.govresearchgate.net
In a typical molecular docking study involving a 1,2,4-oxadiazole derivative, the compound is docked into the active site of a target protein, and the binding affinity is estimated based on a scoring function. researchgate.nettandfonline.com These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding. For this compound, molecular docking could be used to screen for potential protein targets and to design derivatives with improved binding affinities.
Table 2: Example of Molecular Docking Results for a 1,2,4-Oxadiazole Derivative with a Protein Target
| Parameter | Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | A lower binding energy indicates a more favorable binding interaction. |
| Interacting Residues | Tyr234, His45, Ser98 | Amino acid residues in the protein's active site that form key interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, π-π stacking | The nature of the chemical interactions that stabilize the ligand-protein complex. |
Note: This table provides a hypothetical example to illustrate the type of data obtained from a molecular docking study.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. sciepub.com By simulating the motions of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the conformational changes that may occur upon ligand binding. tandfonline.com
For 1,2,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of the ligand in the active site of its target protein and to analyze the network of interactions over the simulation time. researchgate.netmdpi.com Such simulations can provide a more realistic picture of the binding event than static docking models. In the context of this compound, MD simulations could be used to validate docking results and to understand the dynamic nature of its interaction with a potential biological target.
Quantitative Structure-Activity Relationship (QSAR) and Structural Similarity Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For the 1,2,4-oxadiazole class of compounds, 3D-QSAR investigations have been employed to understand the structural requirements for various biological activities, such as antibacterial or anticancer effects. nih.govresearchgate.net These studies typically involve building models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to predict the activity of new derivatives.
In a typical 3D-QSAR study on 1,2,4-oxadiazole derivatives, a series of molecules with known activities are spatially aligned. nih.gov The models then generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological response. For instance, studies on 1,2,4-oxadiazole derivatives as Sortase A inhibitors have highlighted the importance of hydrogen bond donor moieties and hydrophobic substituents at specific positions on the molecule for enhanced activity. nih.gov While specific QSAR models for this compound are not detailed in the available literature, the general findings for the scaffold are applicable. The phenyl group at the 3-position and the hydrazinyl group at the 5-position would be critical descriptors in any such model. The phenyl ring contributes hydrophobic and aromatic characteristics, while the hydrazinyl group provides significant hydrogen-bonding capabilities.
The predictive power of QSAR models is often evaluated using statistical parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). Models are generally considered acceptable if Q² > 0.5 and R² > 0.6. nih.gov
| QSAR Model Parameter | Description | Typical Value for Acceptance |
| Q² (or R²cv) | Cross-validated correlation coefficient; indicates the predictive ability of the model. | > 0.5 |
| R² | Non-cross-validated correlation coefficient; indicates the internal stability of the model. | > 0.6 |
| RMSE | Root Mean Square Error; measures the difference between predicted and experimental values. | Lower values indicate a better model. |
Structural similarity analysis, often performed alongside QSAR, helps in identifying novel compounds with potentially similar biological profiles based on molecular fingerprints and other structural descriptors. The 1,2,4-oxadiazole ring is recognized as a valuable scaffold in drug discovery due to its unique bioisosteric properties, meaning it can substitute other functional groups while retaining or enhancing biological activity. nih.gov
Analysis of Intermolecular Interactions and Non-Covalent Forces
The supramolecular architecture and solid-state packing of this compound are governed by a variety of intermolecular and non-covalent interactions. These forces, including hydrogen bonding and π-stacking, are crucial in determining the compound's physical properties and its potential interactions with biological targets. nih.gov The presence of a phenyl ring, a heteroaromatic oxadiazole ring, and a hydrazinyl group creates multiple sites for such interactions. nih.govresearchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these non-covalent interactions in crystal structures. nih.gov
Hydrogen Bonding Networks
The hydrazinyl (-NHNH₂) moiety in this compound is a potent hydrogen bond donor and acceptor, making hydrogen bonding a dominant intermolecular force. The two nitrogen atoms of the hydrazinyl group can donate protons, while the lone pair on the terminal nitrogen can accept a proton. Additionally, the nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors. This combination allows for the formation of extensive and robust hydrogen-bonding networks, significantly influencing the crystal packing and stability of the compound.
In related heterocyclic systems, resonance-assisted hydrogen bonds (RAHBs) have been identified as particularly strong interactions that can enhance molecular density and thermal stability. rsc.org An RAHB is a specific type of hydrogen bond where the donor and acceptor are connected through a π-conjugated system, which can lead to partial covalent character. rsc.org The conjugated system of the 1,2,4-oxadiazole ring could potentially facilitate such interactions in specific molecular arrangements. The interplay of these hydrogen bonds dictates the assembly of molecules in the solid state, often leading to the formation of dimers, chains, or more complex three-dimensional structures.
Pi-Stacking and Cation-Pi Interactions
Non-covalent interactions involving π-systems are critical for the stability of many organic compounds. nih.gov For this compound, both the phenyl ring and the 1,2,4-oxadiazole ring are capable of participating in π-π stacking interactions. nih.gov Studies on related structures containing both phenyl and oxadiazole rings have shown that molecules often pack in a parallel fashion to facilitate these interactions. nih.gov
| Interaction Type | Interacting Moieties | Typical Centroid-Centroid Distance (Å) |
| π-π Stacking | Phenyl Ring ↔ Oxadiazole Ring | ~3.4 - 3.8 |
| π-π Stacking | Oxadiazole Ring ↔ Oxadiazole Ring | ~3.4 - 3.8 |
| C-H···π | C-H Bond ↔ Phenyl or Oxadiazole Ring | Variable |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Hydrazinyl 3 Phenyl 1,2,4 Oxadiazole and Its Analogs
Bioisosteric Potential of the 1,2,4-Oxadiazole (B8745197) Scaffold in Molecular Design
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and broad spectrum of biological activities. mdpi.comnih.gov Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a powerful tool in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The 1,2,4-oxadiazole scaffold is frequently employed as a bioisostere for ester and amide functionalities. researchgate.netnih.gov This substitution is particularly advantageous as the oxadiazole ring is generally more resistant to hydrolytic degradation by esterases and amidases, leading to improved metabolic stability. researchgate.netnih.gov
The 1,2,4-oxadiazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility stems from its electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding. tandfonline.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets. rsc.org
The stability of the 1,2,4-oxadiazole ring is also a key factor in its utility. Among the different oxadiazole isomers, the 1,3,4- and 1,2,4-isomers are more frequently utilized in medicinal chemistry due to their greater stability compared to the 1,2,3- and 1,2,5-isomers. nih.gov This inherent stability ensures the integrity of the core structure under physiological conditions.
The following table summarizes the key bioisosteric features of the 1,2,4-oxadiazole scaffold:
| Feature | Description | Reference |
| Bioisosteric Replacement | Frequently used as a replacement for ester and amide groups. | researchgate.netnih.gov |
| Metabolic Stability | More resistant to hydrolysis compared to esters and amides. | researchgate.netnih.gov |
| Hydrogen Bonding | Nitrogen atoms can act as hydrogen bond acceptors. | tandfonline.com |
| Privileged Scaffold | Capable of binding to a diverse range of biological targets. | nih.gov |
| Chemical Stability | Generally stable under physiological conditions. | nih.gov |
Impact of the Hydrazinyl Group on Molecular Properties and Interactions
The hydrazinyl group (-NHNH2) is a functional moiety that can significantly influence the physicochemical properties and biological activity of a molecule. wikipedia.org As a derivative of hydrazine (B178648), the hydrazinyl group contains two nitrogen atoms linked by a single bond, with at least one hydrogen atom replaced by a carbon-containing substituent. wikipedia.org
One of the primary contributions of the hydrazinyl group is its ability to participate in hydrogen bonding. The presence of both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms) allows for the formation of multiple hydrogen bonds with biological macromolecules. This can lead to enhanced binding affinity and specificity for a target receptor or enzyme.
The basicity of the hydrazinyl group can also play a role in its interactions. Aliphatic hydrazines are generally strongly alkaline and can exist in a protonated state at physiological pH. wikipedia.org This positive charge can facilitate electrostatic interactions with negatively charged residues in a binding pocket.
The table below outlines the key impacts of the hydrazinyl group on molecular properties:
| Property | Impact of Hydrazinyl Group | Reference |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | |
| Basicity | Can be protonated at physiological pH, enabling electrostatic interactions. | wikipedia.org |
| Polarity/Solubility | Increases molecular polarity and can enhance aqueous solubility. | wikipedia.org |
| Reactivity | Can serve as a versatile synthetic handle for further derivatization. | researchgate.net |
Role of the Phenyl Substituent in Modulating Electronic and Steric Effects
The phenyl group, a six-membered aromatic ring, is a common substituent in drug molecules that can profoundly influence a compound's properties through both electronic and steric effects. wikipedia.org Its electronic nature is complex, as it can act as an inductively withdrawing group and a resonance donating group. wikipedia.org
The sp2 hybridized carbon atoms of the phenyl ring are more electronegative than sp3 hybridized carbons, leading to an electron-withdrawing inductive effect (-I). echemi.com This can influence the acidity or basicity of adjacent functional groups and modulate the electron density of the heterocyclic ring to which it is attached.
Conversely, the π-system of the phenyl ring can donate electron density through resonance (+M) when conjugated with a suitable functional group. wikipedia.org This resonance effect can impact the reactivity and electronic distribution of the entire molecule. The interplay between the inductive and resonance effects of the phenyl group can be finely tuned by the introduction of substituents on the ring.
The hydrophobic nature of the phenyl group also contributes to its interactions with biological targets, often participating in non-polar interactions within hydrophobic pockets of proteins. wikipedia.org
The following table summarizes the roles of the phenyl substituent:
| Effect | Description | Reference |
| Inductive Effect (-I) | Electron-withdrawing due to the electronegativity of sp2 carbons. | echemi.com |
| Resonance Effect (+M) | Electron-donating through its π-system when in conjugation. | wikipedia.org |
| Steric Effects | Influences molecular shape and can impact binding affinity and selectivity. | rsc.org |
| Hydrophobicity | Participates in non-polar interactions with biological targets. | wikipedia.org |
Elucidation of Specific Substituent Effects on Chemical Reactivity and Molecular Function
The chemical reactivity and molecular function of 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole and its analogs are highly dependent on the nature and position of substituents on both the phenyl ring and the 1,2,4-oxadiazole core. nih.gov Quantitative structure-activity relationship (QSAR) studies are often employed to correlate the structural features of a series of compounds with their biological activities. mdpi.com
Substituents on the phenyl ring can dramatically alter the electronic properties of the molecule, thereby influencing its reactivity. Electron-withdrawing groups (EWGs) on the phenyl ring can increase the electrophilicity of the 1,2,4-oxadiazole ring, making it more susceptible to nucleophilic attack. nih.govresearchgate.net Conversely, electron-donating groups (EDGs) can decrease its electrophilicity. The position of these substituents is also critical; for instance, the electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced at its C-5 position than at the C-3 position. nih.gov
In the context of biological activity, the introduction of specific substituents can lead to significant changes in potency. For example, in some series of 1,2,4-oxadiazole derivatives, the presence of EWGs such as nitro or trifluoromethyl groups on the 5-phenyl ring has been shown to increase anti-infective potential. nih.gov In other cases, the replacement of EDGs or EWGs with halogen atoms in the phenyl ring has been associated with a decrease in antiproliferative activity. nih.gov
The reactivity of the 1,2,4-oxadiazole ring itself is also a key consideration. The C-3 and C-5 positions are susceptible to nucleophilic attack, particularly when activated by EWGs. nih.gov The ring is generally inert to electrophilic substitution. nih.gov The relatively low aromaticity and the labile O-N bond of the 1,2,4-oxadiazole ring can lead to a variety of rearrangement reactions under thermal or photochemical conditions.
The following table provides examples of substituent effects on the properties of 1,2,4-oxadiazole derivatives:
| Substituent Type/Position | Effect | Reference |
| Electron-Withdrawing Groups on Phenyl Ring | Can increase the electrophilicity of the oxadiazole ring. | nih.govresearchgate.net |
| Electron-Donating Groups on Phenyl Ring | Can decrease the electrophilicity of the oxadiazole ring. | rsc.org |
| Halogen Substituents on Phenyl Ring | Can either increase or decrease biological activity depending on the specific compound series and target. | nih.govnih.gov |
| Substituents at C-5 of Oxadiazole | The electron-withdrawing effect of the ring is more pronounced at this position. | nih.gov |
Advanced Research Applications of 5 Hydrazinyl 3 Phenyl 1,2,4 Oxadiazole in Chemical Sciences
Coordination Chemistry and Metal Complex Formation
The 1,2,4-oxadiazole (B8745197) ring system, particularly when substituted with donor groups like the hydrazinyl moiety, presents significant interest in coordination chemistry. edu.krdnih.gov These compounds can act as ligands, forming stable complexes with various transition metals. The nitrogen atoms of the oxadiazole ring and the hydrazinyl group can serve as potential coordination sites, allowing for the formation of diverse and structurally interesting metal complexes.
Research has demonstrated that oxadiazole derivatives can coordinate with transition metal ions such as Ni(II), Co(II), and Cr(III). utq.edu.iq The resulting complexes often exhibit specific geometries, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion and reaction conditions. utq.edu.iqresearchgate.net The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and biological systems.
The synthesis of such complexes typically involves the reaction of the oxadiazole ligand with a suitable metal salt in an appropriate solvent. annalsofrscb.ro Characterization of the resulting complexes is carried out using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, as well as magnetic susceptibility and conductivity measurements to elucidate their structural and electronic properties. researchgate.netannalsofrscb.ro
Applications in Materials Science Research
The unique electronic and photophysical properties of the 1,2,4-oxadiazole core have led to its incorporation into various advanced materials.
Derivatives of 1,3,4-oxadiazole (B1194373), an isomer of 1,2,4-oxadiazole, are well-recognized for their utility in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net These compounds often exhibit high electron mobility, good thermal stability, and high photoluminescence quantum yields, making them excellent candidates for electron-transport materials and emitters in OLED devices. researchgate.netosti.gov The introduction of a phenyl group and other substituents can be used to tune the emission color and improve device efficiency. shuaigroup.net
Research has focused on synthesizing both small molecules and polymers containing the oxadiazole moiety for OLED applications. rsc.org These materials are often characterized by their strong fluorescence and excellent thermal stability. researchgate.net The development of bipolar host materials, which can transport both holes and electrons, is a key area of interest as it can lead to more balanced charge recombination and simplified device structures. shuaigroup.net
Table 1: Properties of Selected Oxadiazole-Based Materials for OLEDs
| Compound | Role in OLED | Key Properties |
|---|---|---|
| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-transporter | Good electron mobility, high thermal stability |
| TPA-o-OXD | Bipolar Host/Blue Emitter | Blue-shifted emission, high triplet energy |
| TCZPBOX | Host-free Emitter | Efficient thermally activated delayed fluorescence (TADF) |
The ability of the oxadiazole scaffold to be functionalized with various recognition units has made it a promising platform for the development of chemical sensors. mdpi.com These sensors can be designed to detect a range of analytes, including cations, anions, and metal ions, through changes in their optical properties, such as color or fluorescence. mdpi.com
For instance, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative has been developed as a colorimetric and fluorescent pH probe. mdpi.com This compound exhibits a "turn-on" colorimetric and "turn-off" fluorescent response within a specific pH range, demonstrating its potential for pH sensing applications. mdpi.com The design of such sensors often involves incorporating a signaling unit (the oxadiazole core) and a recognition unit that selectively interacts with the target analyte.
The rigid, linear structure of the 1,2,4-oxadiazole ring makes it a suitable component for the design of liquid crystalline materials. researchgate.net By attaching appropriate mesogenic groups, it is possible to synthesize oxadiazole derivatives that exhibit various liquid crystal phases, such as nematic and smectic phases. researchgate.net The thermal and chemical stability of the oxadiazole ring is also advantageous for these applications.
Furthermore, the high nitrogen content and heat of formation of oxadiazole-based compounds have led to their investigation as energetic materials. frontiersin.orgnih.gov Researchers have synthesized various energetic derivatives by incorporating nitro or other energetic groups onto the oxadiazole scaffold. nih.govrsc.org These materials are evaluated for their detonation performance, thermal stability, and sensitivity to impact and friction. frontiersin.orgrsc.org For example, a 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative has been explored as a potential primary explosive due to its high impact sensitivity and good detonation performance. frontiersin.org
Table 2: Performance of an Energetic Oxadiazole Derivative
| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
|---|---|---|---|
| Compound 5 (a 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative) | 8450 | 31.6 | 4.5 |
Research in Agrochemicals and Crop Protection
The 1,2,4-oxadiazole scaffold is an important pharmacophore in the development of new agrochemicals. researchgate.netmdpi.com Derivatives of this heterocycle have shown a broad spectrum of biological activities, including fungicidal, nematicidal, and insecticidal properties. mdpi.commdpi.com
For instance, tioxazafen, a commercial nematicide, features a 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole structure and is effective against a wide range of plant-parasitic nematodes. researchgate.netmdpi.com Research is ongoing to synthesize novel 1,2,4-oxadiazole derivatives with improved efficacy and a broader spectrum of activity against various plant pathogens. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this field to optimize the biological activity of these compounds. mdpi.com
Mechanistic and Target-Based Biological Research (excluding direct clinical/dosage)
Beyond their direct applications, 1,2,4-oxadiazole derivatives are valuable tools for mechanistic and target-based biological research. Their diverse biological activities stem from their ability to interact with various biological targets.
For example, certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of enzymes such as glycogen (B147801) synthase kinase 3β (GSK-3β), which is implicated in neurodegenerative diseases like Alzheimer's. nih.gov Molecular modeling studies have been employed to understand the binding interactions of these compounds with the active site of their target enzymes. nih.govmdpi.com
Furthermore, some hydrazinyl-thiazole derivatives, which share structural similarities with 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole, have shown significant antiproliferative activity against cancer cell lines. nih.gov Mechanistic studies on such compounds often involve investigating their interaction with DNA and their effects on cell viability. nih.gov
Enzyme Inhibition Mechanism Studies (e.g., Kinases, Deformylases, Glycosidases)
No specific studies detailing the enzyme inhibition mechanisms of this compound have been identified in the current body of scientific literature. Research on related 1,2,4-oxadiazole derivatives has explored their potential as inhibitors of various enzymes, but these findings are not directly applicable to the specified compound.
Investigations into Antimicrobial Mechanisms (Antibacterial, Antifungal, Antileishmanial)
There are no available research articles or data that investigate the antimicrobial mechanisms of this compound. While the broader class of oxadiazole-containing compounds has been a subject of interest in the development of antimicrobial agents, specific data on the antibacterial, antifungal, or antileishmanial properties of this compound are not present in published studies.
Exploration of Neuroprotective Pathways
There is no published research that explores the neuroprotective pathways associated with this compound. Investigations into the neuroprotective effects of other molecules containing the 1,2,4-oxadiazole scaffold exist, but this information does not extend to the specific compound .
Studies on Immunomodulatory and Metabolic Regulation
No studies concerning the immunomodulatory or metabolic regulation effects of this compound have been found in the scientific literature. Research in these areas has been conducted on other oxadiazole derivatives, but data specific to this compound is not available.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-hydrazinyl-1,2,4-oxadiazole derivatives, and how can purity be validated experimentally?
- Methodology :
- Step 1 : React carbazole with chloroacetyl chloride to form an ester intermediate.
- Step 2 : Treat the ester with hydrazine hydrate to yield a hydrazide derivative.
- Step 3 : Condense the hydrazide with substituted benzaldehyde or acetophenone to generate hydrazone-hydrazide intermediates.
- Step 4 : Cyclize intermediates using acetic anhydride to form the 1,2,4-oxadiazole core.
- Validation : Use thin-layer chromatography (TLC) for purity checks, followed by spectroscopic analysis (e.g., NMR, IR) and elemental analysis .
Q. How can the crystal structure of 5-hydrazinyl-3-phenyl-1,2,4-oxadiazole derivatives be determined?
- Methodology :
- Data Collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods.
- Refinement : Apply SHELXL-97 for full-matrix least-squares refinement.
- Analysis : Calculate dihedral angles between planar units (e.g., oxadiazole and phenyl rings) and identify weak hydrogen bonds (e.g., C–H⋯N interactions) to explain supramolecular packing .
Advanced Research Questions
Q. What kinetic and computational approaches are used to study the rearrangement of (Z)-hydrazones of 1,2,4-oxadiazoles?
- Methodology :
- Kinetic Experiments : Conduct reactions in dioxane/water (1:1 v/v) across a proton concentration range (pS+ 5.55–13.9). Monitor pathways via UV-Vis spectroscopy.
- Pathway Discrimination :
- Uncatalyzed Pathway : Rate is independent of proton concentration.
- Base-Catalyzed Pathway : Rate increases with higher pS+ (log-linear dependence).
- Computational Modeling : Use DFT calculations to map transition states and validate experimental activation energies .
Q. How can 1,2,4-oxadiazole derivatives be optimized for biological activity (e.g., nematicidal or antioxidant applications)?
- Nematicidal Design :
- Fragment Incorporation : Attach amide groups to the oxadiazole core to enhance binding to nematode targets.
- SAR Analysis : Compare EC₅₀ values of derivatives with varying substituents (e.g., electron-withdrawing groups improve activity).
- Antioxidant Screening :
- Assays : Use ABTS⁺ and DPPH radical scavenging, plus inhibition of DNA oxidation (e.g., induced by AAPH or Cu²⁺/GSH).
- Key Substituents : Vanillin or diaryl groups on the oxadiazole enhance radical quenching via resonance stabilization .
Q. What challenges arise in resolving contradictory data during structural refinement of 1,2,4-oxadiazole derivatives?
- Common Issues :
- Disorder in Crystal Lattices : Address using SQUEEZE (in PLATON) to model solvent-occupied voids.
- Twinned Data : Apply twin-law matrices (e.g., -h, -k, l) during refinement in SHELXL.
- Validation Tools : Check R-factor convergence, ADP consistency, and Hirshfeld surface analysis to resolve ambiguities .
Methodological Considerations
- Spectral Characterization :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., oxadiazole C3 resonates at δ 165–170 ppm).
- Mass Spectrometry : Confirm molecular ions via ESI-MS (e.g., [M+H]⁺ for C₈H₇N₃O: m/z 162.16) .
- Computational Tools :
- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., viral proteases for antiviral derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




